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Compound of Interest

Compound Name: 6-Ethyl-4-hydroxyquinoline

Cat. No.: B1604984

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Ethyl-4-
hydroxyquinoline (CAS No: 303121-13-3), a quinoline derivative of interest in medicinal
chemistry and drug development. This document is intended for researchers, scientists, and
professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are
grounded in established spectroscopic principles and comparative analysis with structurally
related compounds.

Introduction to 6-Ethyl-4-hydroxyquinoline

6-Ethyl-4-hydroxyquinoline, with the chemical formula C11H1:NO and a molecular weight of
173.21 g/mol , belongs to the 4-hydroxyquinoline class of heterocyclic compounds.[1][2][3] The
4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous compounds with a wide range of biological activities.[4] Understanding the precise
chemical structure and electronic properties through spectroscopic analysis is a critical first
step in any research and development endeavor involving this molecule.

This guide will elucidate the expected spectroscopic characteristics of 6-Ethyl-4-
hydroxyquinoline, providing a foundational understanding for its identification, purity
assessment, and further structural modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following sections detail the predicted *H and 3C NMR spectra of 6-Ethyl-4-
hydroxyquinoline, based on the known spectra of 4-hydroxyquinoline and the expected
influence of the C-6 ethyl substituent.[5][6]

'H NMR Spectroscopy

The *H NMR spectrum of 6-Ethyl-4-hydroxyquinoline is expected to exhibit distinct signals
corresponding to the aromatic protons of the quinoline ring system and the protons of the ethyl
group. The presence of the hydroxyl group at the C-4 position leads to tautomerism, with the 4-
quinolone form often being a significant contributor in solution, which can influence the
chemical shifts.[4]

Table 1: Predicted *H NMR Chemical Shifts for 6-Ethyl-4-hydroxyquinoline

S Pr(?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-2 7.8-8.2 Doublet ~5-7

H-3 6.0-6.3 Doublet ~5-7

H-5 79-8.1 Doublet ~8-9

H-7 7.3-75 Doublet ~8-9

H-8 75-77 Singlet

-CH:- (ethyl) 26-28 Quartet ~7-8

-CHs (ethyl) 12-14 Triplet ~7-8

-OH/NH 11.0-12.0 Broad Singlet

Causality of Experimental Choices: The choice of solvent is critical for NMR analysis. A
deuterated solvent such as DMSO-de is often preferred for 4-hydroxyquinolines as it can
solubilize the compound and allow for the observation of the exchangeable hydroxyl/amino
proton. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

3C NMR Spectroscopy
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The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. The
predicted chemical shifts are based on the analysis of 4-hydroxyquinoline and the expected
electronic effects of the ethyl group.[5]

Table 2: Predicted 13C NMR Chemical Shifts for 6-Ethyl-4-hydroxyquinoline

Carbon Predicted Chemical Shift (8, ppm)
C-2 140 - 145
C-3 110 - 115
C-4 175 - 180
C-4a 120 - 125
C-5 125 - 130
C-6 135 - 140
C-7 118 - 122
C-8 128 - 132
C-8a 148 - 152
-CH:- (ethyl) 28 - 32
-CHs (ethyl) 15- 18

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Ethyl-4-hydroxyquinoline in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCI3).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)
equipped with a broadband probe.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.
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e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of
scans are typically required.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 6-Ethyl-4-hydroxyquinoline will be
dominated by vibrations of the quinoline ring, the hydroxyl group, and the ethyl substituent. The
data presented here is inferred from the known spectra of 4-hydroxyquinoline and 6-
hydroxyquinoline.[7][8]

Table 3: Predicted IR Absorption Bands for 6-Ethyl-4-hydroxyquinoline

Wavenumber (cm~?) Intensity Assignment

O-H and N-H stretching (due to

3400 - 2500 Broad, Strong )
tautomerism)
] C-H stretching (aromatic and
3000 - 2850 Medium ) ]
aliphatic)
C=0 stretching (from the 4-
~1640 Strong ]
quinolone tautomer)
i C=C and C=N stretching
1600 - 1450 Medium-Strong o
(aromatic ring)
~1200 Medium C-O stretching
C-H out-of-plane bending
850 - 800 Strong

(substituted benzene)

Interpretation of Key Peaks: The broad absorption in the 3400-2500 cm~1 region is a hallmark
of the 4-hydroxyquinoline system, arising from the strongly hydrogen-bonded O-H group and

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1604984?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6-Hydroxyquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxyquinoline
https://www.benchchem.com/product/b1604984?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

the N-H group of the quinolone tautomer. The strong peak around 1640 cm~1 is indicative of
the carbonyl group in the 4-quinolone form, which is a significant contributor to the overall
structure.

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a
small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press
into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with
the neat solid.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
» Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Data Analysis: Identify the major absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

For 6-Ethyl-4-hydroxyquinoline (C11H11NO), the molecular ion peak (M*) is expected at an
m/z of 173. The fragmentation pattern will be influenced by the stability of the quinoline ring
system.

Table 4: Predicted Key Fragments in the Mass Spectrum of 6-Ethyl-4-hydroxyquinoline
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Caption: Proposed fragmentation pathway of 6-Ethyl-4-hydroxyquinoline.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-
MS) or Liquid Chromatography (LC-MS).

 lonization: Use an appropriate ionization technique, such as Electron lonization (EI) for GC-
MS or Electrospray lonization (ESI) for LC-MS.
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e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of 6-Ethyl-4-
hydroxyquinoline. The predicted NMR, IR, and MS spectra, along with the detailed
experimental protocols, offer a valuable resource for researchers working with this compound.
This information is essential for confirming the identity and purity of synthetic batches and for
understanding the structural basis of its chemical and biological properties. As with any
analytical data, experimental verification is paramount, and the information provided herein
should serve as a robust reference for such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1604984#spectroscopic-data-of-6-ethyl-4-
hydroxyquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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